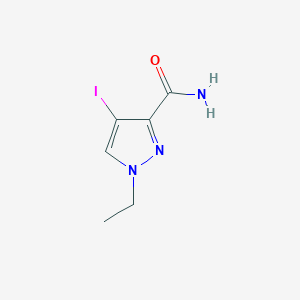

1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-iodopyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYQLZNWKYDOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 1 Ethyl 4 Iodo 1h Pyrazole 3 Carboxamide

Transformations at the Iodine Atom (C4)

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is the most prominent site for post-synthetic functionalization. The electron-rich nature of the pyrazole ring and the good leaving group ability of iodine make this position highly susceptible to a variety of coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) for Post-Synthetic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and 4-iodopyrazoles are excellent substrates for these transformations.

The Sonogashira coupling , which forms a C(sp²)-C(sp) bond, has been successfully applied to various N-protected iodo-pyrazole derivatives. arkat-usa.orgresearchgate.net While specific studies on 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide are not extensively documented, the reactivity is expected to be analogous. For instance, the coupling of N-protected 3-iodo-1H-pyrazoles with terminal alkynes proceeds efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst. arkat-usa.org The reaction conditions are generally mild, making it a highly useful transformation for introducing alkynyl moieties. wikipedia.org Copper-free Sonogashira conditions have also been developed to circumvent the issue of alkyne homocoupling. libretexts.org

Table 1: Examples of Sonogashira Coupling with Iodo-Pyrazole Derivatives (Analogous Reactions)

| Pyrazole Substrate | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | arkat-usa.org |

The Suzuki-Miyaura coupling , which forges a C(sp²)-C(sp²) bond between the 4-position of the pyrazole and an aryl or vinyl boronic acid or ester, is another cornerstone of pyrazole functionalization. mdpi.com This reaction is known for its broad functional group tolerance and has been extensively used to synthesize biaryl and vinyl-substituted pyrazoles. nih.gov While direct examples with this compound are scarce, studies on related 4-halopyrazoles demonstrate the feasibility of this reaction.

The Heck-Mizoroki reaction offers a pathway to introduce alkenyl substituents at the C4 position. clockss.org Studies on 1-protected-4-iodo-1H-pyrazoles have shown that they react with various alkenes in the presence of a palladium catalyst to yield 4-alkenyl-1H-pyrazoles. clockss.orgresearchgate.net The choice of ligand and the protecting group on the pyrazole nitrogen can influence the reaction's efficiency. clockss.org

Table 2: Examples of Heck Coupling with 4-Iodo-1H-pyrazole Derivatives (Analogous Reactions)

| Pyrazole Substrate | Alkene | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂/P(OEt)₃/Et₃N | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | clockss.org |

The Buchwald-Hartwig amination provides a route to C-N bond formation, allowing for the introduction of a variety of amine functionalities at the C4 position. This reaction has been demonstrated on 4-halo-1H-1-tritylpyrazoles, suggesting that this compound would also be a suitable substrate for forming 4-aminopyrazole derivatives. researchgate.netnih.govresearchgate.net Both palladium and copper-based catalytic systems have been employed for this transformation. nih.gov

Other Electrophilic and Nucleophilic Reactions Involving Iodine

Beyond palladium-catalyzed reactions, the iodine atom at C4 can participate in other transformations. For instance, copper(I)-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been reported, providing a method for the synthesis of 4-alkoxypyrazoles. mdpi.com

Furthermore, the iodine atom can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack, and the presence of an iodine atom can influence the regioselectivity of further electrophilic substitutions on the ring. arkat-usa.orgresearchgate.net

Modifications of the Carboxamide Functionality (C3)

The carboxamide group at the C3 position offers another handle for derivatization, allowing for modifications at both the amide nitrogen and the carbonyl group.

Derivatization at the Amide Nitrogen

Transformations of the Carbonyl Group

The carbonyl group of the carboxamide can undergo a variety of chemical transformations. For example, it can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This would convert the carboxamide to a 3-(aminomethyl)pyrazole derivative.

Another important transformation is the conversion of the carboxamide to a thioamide. This is often achieved by treatment with Lawesson's reagent or phosphorus pentasulfide. Thioamides are valuable intermediates in heterocyclic synthesis and can also exhibit interesting biological activities. researchgate.netnih.gov Recent metal-free approaches have also been developed for the synthesis of pyrazole-tethered thioamides from pyrazole carbaldehydes, which could be a potential synthetic route from a precursor to the target molecule. beilstein-journals.orgresearchgate.net

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle and its reactivity is influenced by the substituents present. The pyrazole ring is generally considered electron-rich, making it susceptible to electrophilic attack. nih.gov

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position. arkat-usa.org However, in the target molecule, this position is already occupied by an iodine atom. Further electrophilic substitution, such as nitration or halogenation, would likely occur at the C5 position, directed by the N1-ethyl and C3-carboxamide groups, although the electronic and steric effects of the existing substituents would need to be considered. wikipedia.org

Nucleophilic aromatic substitution on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. The iodine at C4 can act as a leaving group, but as discussed in section 3.1, this is more commonly achieved via transition metal catalysis.

Further Electrophilic Aromatic Substitution (e.g., nitration, sulfonation)

The pyrazole ring is known to undergo electrophilic aromatic substitution, with the C4 position being the most susceptible to attack due to the directing effects of the ring nitrogen atoms. chemicalbook.com However, in this compound, this position is already occupied by an iodine atom. This, combined with the electron-withdrawing nature of the carboxamide group at C3 and the iodine at C4, deactivates the pyrazole ring towards further electrophilic substitution.

Nitration: Direct nitration of this compound has not been extensively documented in the literature. Generally, the nitration of pyrazoles requires strong acidic conditions, typically a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO2+) as the active electrophile. google.commasterorganicchemistry.comlibretexts.org For a deactivated ring such as this, harsh reaction conditions would be necessary. It has been shown that 1-methyl-4-nitropyrazole can be directly iodinated, suggesting that electrophilic substitution on a deactivated pyrazole ring is possible, albeit likely with low yields. researchgate.net Given the existing substitution pattern, any further nitration would likely occur at the C5 position, if at all.

Sulfonation: Similarly, the sulfonation of this specific compound is not well-described. The sulfonation of pyrazole derivatives can be achieved using reagents like sulfur trioxide (SO3) in sulfuric acid (oleum) or chlorosulfuric acid. masterorganicchemistry.comrsc.orgrsc.org Studies on 1-phenylpyrazole (B75819) have shown that sulfonation with chlorosulfuric acid occurs at the C4-position of the pyrazole ring. rsc.orgrsc.org With the C4 position blocked in this compound, sulfonation would be challenging and would likely require forcing conditions to proceed at the C5 position.

The following table summarizes the general conditions for electrophilic aromatic substitution on pyrazole rings based on related compounds.

| Reaction | Reagent(s) | Typical Position of Substitution | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | C4 | google.commasterorganicchemistry.comlibretexts.org |

| Sulfonation | SO₃ / H₂SO₄ or ClSO₃H | C4 | masterorganicchemistry.comrsc.orgrsc.org |

Interactive Data Table This table is based on the general reactivity of pyrazole derivatives and not specific to this compound.

Nucleophilic Additions and Substitutions

The presence of the iodine atom at the C4 position and the carboxamide group at the C3 position opens up pathways for nucleophilic substitution and addition reactions.

Nucleophilic Aromatic Substitution: The iodine atom at C4 can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the pyrazole ring is activated by electron-withdrawing groups like the C3-carboxamide. Studies on 4-bromo-nitropyrazolecarboxylic acids have demonstrated that the halogen at the C4 position can be displaced by nucleophiles such as arylamines and hydroxide (B78521) ions in the presence of a copper catalyst. osti.gov This suggests that this compound could undergo similar reactions to introduce a variety of substituents at the C4 position. Copper-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have also been reported, leading to the formation of 4-alkoxypyrazoles. nih.gov

Reactions of the Carboxamide Group: The carbonyl carbon of the carboxamide group is electrophilic and can be attacked by nucleophiles. For instance, pyrazole-3-carboxylic acid derivatives are known to react with Grignard reagents. niscpr.res.in This involves the nucleophilic addition of the organomagnesium compound to the carbonyl group. While the primary product would be a tertiary alcohol after hydrolysis, the specific outcome can depend on the reaction conditions and the nature of the Grignard reagent. The carboxamide group can also undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, although this typically requires heating.

The table below outlines potential nucleophilic reactions based on the reactivity of similar pyrazole derivatives.

| Reaction Type | Reagent(s) | Potential Product Type | Reference(s) |

| Nucleophilic Aromatic Substitution | Arylamines / Cu+ | 4-Arylamino-pyrazole derivative | osti.gov |

| Nucleophilic Aromatic Substitution | Alcohols / CuI | 4-Alkoxy-pyrazole derivative | nih.gov |

| Nucleophilic Addition | Grignard Reagents (e.g., RMgX) | Tertiary alcohol at C3 | niscpr.res.in |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Pyrazole-3-carboxylic acid | N/A |

Interactive Data Table This table illustrates potential reactions of this compound based on the known reactivity of analogous compounds.

Advanced Structure Activity Relationship Sar Investigations of Pyrazole Carboxamide Analogues

Positional and Substituent Effects on Biological Endpoints

Systematic modifications of the pyrazole (B372694) carboxamide core have revealed critical insights into the molecular features that govern biological activity. The substituent at each position of the heterocyclic ring and the amide group can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

The substitution at the N1 position of the pyrazole ring is a key determinant of the molecule's interaction with its biological targets. In studies of 1-ethylpyrazole-3-carboxamide derivatives as inhibitors of hypoxia-inducible factor (HIF)-1, the N1-substituent was found to be crucial for activity. nih.gov While various alkyl groups were explored, the ethyl group was identified as a favorable substituent.

Research suggests that the N1-alkyl group occupies a specific hydrophobic pocket within the target protein. The size and nature of this substituent are critical; for instance, replacing the ethyl group with a larger or more polar group can lead to a significant loss of activity. This highlights the importance of the N1-ethyl group in establishing favorable van der Waals interactions and ensuring an optimal fit within the binding site. The pyrazole ring itself often acts as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, which are fine-tuned by the N1-substituent. nih.gov

| N1-Substituent | Relative Potency | Rationale for Activity Change |

|---|---|---|

| Hydrogen | Low | Potential for unfavorable tautomerization or lack of hydrophobic interaction. |

| Methyl | Moderate | Provides some hydrophobic interaction but may not fully occupy the binding pocket. |

| Ethyl | High | Optimal size for fitting into a specific hydrophobic pocket, enhancing binding affinity. nih.gov |

| Propyl | Moderate-High | Generally well-tolerated, but longer chains may introduce conformational flexibility that is not ideal. |

| Benzyl | Low | Steric hindrance from the bulky group disrupts optimal binding. |

Halogenation at the C4 position of the pyrazole ring is a common strategy to modulate the electronic properties and binding interactions of the molecule. The iodine atom, in particular, can play a multifaceted role. Its large size and polarizability can lead to significant steric and electronic effects. More importantly, the iodine atom can participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site of a protein. mdpi.com

In the context of HIF-1 inhibitors, substitution at the C4 position has been explored to enhance potency. nih.gov An iodo-substituent at this position can significantly increase activity compared to an unsubstituted analogue. This enhancement is often attributed to the formation of a halogen bond with a key residue in the target protein, which helps to anchor the ligand in the correct orientation for optimal binding. The use of iodine at C4 is a powerful tool for improving the affinity of pyrazole carboxamide derivatives for their biological targets. mdpi.com The introduction of a halogen at the C4 position is a common synthetic strategy, and iodo-pyrazoles are versatile intermediates for further functionalization via cross-coupling reactions. arkat-usa.org

The 3-carboxamide group is a cornerstone of the biological activity of this class of compounds, often acting as a critical hydrogen bond donor and acceptor. The NH proton and the carbonyl oxygen of the amide can form crucial hydrogen bonds with amino acid residues in the active site of a target protein, such as a kinase or enzyme. nih.govtandfonline.com These interactions are often essential for high-affinity binding.

Table 2: Effect of Amide (R) Group Substitution on Biological Activity Note: Representative data based on SAR studies of pyrazole carboxamide inhibitors.

| Amide Substituent (R) | Example Biological Target | Key Interactions |

|---|---|---|

| Small Alkyl (e.g., Methyl) | Various | Can fill small hydrophobic pockets. |

| Phenyl | HIF-1, Kinases | π-π stacking, hydrophobic interactions. nih.gov |

| Substituted Phenyl (e.g., 4-methoxyphenyl) | HIF-1, Kinases | Additional hydrogen bonding or hydrophobic interactions depending on the substituent. nih.gov |

| Heterocyclic (e.g., Pyridyl) | SDH Inhibitors | Potential for additional hydrogen bonding via ring nitrogen. nih.gov |

Attaching aromatic and heterocyclic systems to the pyrazole carboxamide core is a widely used strategy to enhance biological activity. jocpr.com These appended rings can engage in a variety of non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding. nih.govresearchgate.netmdpi.com

Conformational Analysis and Stereochemical Considerations

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific shape to fit into the binding site of its target. For pyrazole carboxamide analogues, the rotational freedom around the single bonds connecting the pyrazole ring, the carboxamide group, and any peripheral aromatic rings is a key consideration.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For pyrazole carboxamide analogues, 2D and 3D-QSAR models have been developed to guide the design of new, more potent inhibitors for various targets, including kinases and fungal enzymes. rsc.orgnih.gov

These models use a set of calculated molecular descriptors—such as steric, electronic, and hydrophobic parameters—to predict the activity of novel compounds. For example, a QSAR model might reveal that biological activity is positively correlated with the hydrophobicity of the substituent on the carboxamide's aromatic ring and negatively correlated with its steric bulk. Such models can be highly predictive and can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov For instance, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, generates contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a visual guide for molecular design. rsc.org

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. These models provide a quantitative understanding of the steric and electronic interactions between ligands and their target receptor, offering valuable insights for the design of novel analogues with enhanced potency and selectivity. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a typical 3D-QSAR study of pyrazole carboxamide analogues, a dataset of compounds with known biological activities is selected. The three-dimensional structures of these molecules are generated and aligned based on a common scaffold. For pyrazole carboxamides, the pyrazole ring often serves as the alignment template.

Comparative Molecular Field Analysis (CoMFA) calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in the dataset. These calculated energy values at various grid points surrounding the aligned molecules are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model. The resulting CoMFA model is often visualized as contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a green contour in a steric map might suggest that bulkier substituents are favored in that region, while a blue contour in an electrostatic map could indicate that electropositive groups are preferred.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to a more detailed and interpretable 3D-QSAR model. The statistical validity of both CoMFA and CoMSIA models is rigorously assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. nih.gov

For a series of 1-ethylpyrazole-3-carboxamide derivatives investigated as hypoxia-inducible factor (HIF)-1 inhibitors, a hypothetical 3D-QSAR study could reveal critical structural requirements for activity. nih.gov For example, the CoMFA and CoMSIA contour maps might indicate that:

Steric Fields: A large, favorable steric region near the 4-position of the pyrazole ring would suggest that bulky substituents, such as the iodo group in 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide, are beneficial for activity.

Electrostatic Fields: An electropositive favored region around the ethyl group at the 1-position could imply that this alkyl substitution contributes positively to the interaction with the target.

Hydrophobic Fields: Favorable hydrophobic interactions might be indicated for the aromatic or aliphatic groups attached to the carboxamide nitrogen, guiding the selection of substituents to enhance potency.

The insights gained from such 3D-QSAR models are invaluable for the prospective design of new pyrazole carboxamide analogues with improved biological profiles.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are two key strategies in medicinal chemistry aimed at modifying a known active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile, or to generate novel intellectual property.

The following table illustrates the bioisosteric replacement of the carboxamide group in a hypothetical series of pyrazole derivatives and its effect on cannabinoid receptor 1 (CB1) binding affinity.

| Compound ID | Core Scaffold | Bioisosteric Replacement (at C3) | R Group | CB1 Binding Affinity (Ki, nM) |

| A-1 | 1-Ethyl-4-iodo-1H-pyrazole | -CONH2 | - | 50 |

| A-2 | 1-Ethyl-4-iodo-1H-pyrazole | 1,2,4-Oxadiazole | H | 75 |

| A-3 | 1-Ethyl-4-iodo-1H-pyrazole | Tetrazole | H | 120 |

| A-4 | 1-Ethyl-4-iodo-1H-pyrazole | 1,3,4-Oxadiazole | H | 98 |

Scaffold hopping is a more drastic approach where the central core or scaffold of a molecule is replaced with a structurally different one, while maintaining the spatial arrangement of the key functional groups responsible for biological activity. This strategy is often employed to explore new chemical space, escape existing patent claims, or overcome issues associated with the original scaffold, such as toxicity or poor ADME (absorption, distribution, metabolism, and excretion) properties.

Starting from a pyrazole carboxamide core, a scaffold hopping strategy could involve replacing the pyrazole ring with other five- or six-membered heterocycles that can project the essential substituents in a similar three-dimensional orientation. For example, the pyrazole ring could be replaced by an isoxazole, a thiazole (B1198619), or a pyridine (B92270) ring. The success of such an approach relies on the new scaffold's ability to mimic the key interactions of the original molecule with its biological target.

The following table presents a hypothetical example of scaffold hopping from a this compound lead compound and its impact on the inhibition of a target enzyme.

| Compound ID | Scaffold | R1 | R2 | R3 | Enzyme Inhibition (IC50, µM) |

| B-1 | Pyrazole | -CH2CH3 | -I | -CONH2 | 1.5 |

| B-2 | Isoxazole | -CH2CH3 | -I | -CONH2 | 3.2 |

| B-3 | Thiazole | -CH2CH3 | -I | -CONH2 | 2.8 |

| B-4 | Pyridine | -CH2CH3 | -I | -CONH2 | 5.1 |

These advanced medicinal chemistry strategies, by providing a deeper understanding of the structure-activity relationships of pyrazole carboxamide analogues, are crucial for the development of new and improved therapeutic agents.

Computational Chemistry and in Silico Modeling for Pyrazole Carboxamide Research

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting a wide array of molecular properties with high accuracy, providing a microscopic view of the compound's nature. iaea.org

Molecular Structure Optimization and Conformational Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. For 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide, DFT calculations can compute the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process also involves conformational analysis to identify different spatial isomers (conformers) and their relative stabilities. The optimized structure represents the most probable conformation of the molecule and serves as the basis for all further property calculations. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-I | ~2.10 |

| N-N (pyrazole ring) | ~1.35 | |

| C=O (carboxamide) | ~1.25 | |

| C-N (carboxamide) | ~1.36 | |

| Bond Angle (°) | C-C-I | ~128.5 |

| O=C-N | ~123.0 | |

| C-N-N (pyrazole ring) | ~112.0 |

Electronic Structure Analysis (HOMO, LUMO, NBO, QTAIM)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity. iaea.org

Natural Bond Orbital (NBO) analysis provides further detail on electron density distribution, revealing the nature of chemical bonds and intramolecular interactions, such as charge transfer. Additionally, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density to characterize the nature of atomic and intermolecular interactions.

Table 2: Predicted Electronic Properties of this compound.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability and low reactivity |

Thermochemical Property Predictions

DFT calculations are also employed to predict the thermochemical properties of this compound, such as its standard enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are vital for understanding the molecule's stability and the thermodynamics of reactions in which it might participate. For instance, a negative Gibbs free energy of formation would indicate that the molecule is stable with respect to its constituent elements. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govresearchgate.net Pyrazole (B372694) carboxamides have been studied as potential inhibitors for various protein targets, including kinases and carbonic anhydrases. nih.govnih.gov

Prediction of Binding Modes and Affinities

Docking algorithms place the ligand into the binding site of a protein in numerous possible conformations and orientations. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, often expressed as a negative value in kJ/mol or kcal/mol, where a more negative score indicates a stronger predicted interaction. This allows for the ranking of different poses and provides a quantitative estimate of how strongly the ligand may bind to the protein target. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with Potential Protein Targets.

| Protein Target (PDB ID) | Protein Class | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| CDK2 (2VTO) | Protein Kinase | -9.8 |

| VEGFR-2 (2QU5) | Tyrosine Kinase | -9.1 |

| Carbonic Anhydrase II | Lyase | -8.5 |

Elucidation of Key Intermolecular Interactions

Beyond predicting binding affinity, molecular docking provides a detailed, atom-level view of the interactions between the ligand and the amino acid residues within the protein's active site. These interactions are critical for the stability of the ligand-protein complex. Key interactions for pyrazole carboxamides often include:

Hydrogen Bonds: Typically formed between the carboxamide group (-CONH2) and polar amino acid residues.

Hydrophobic Interactions: Involving the pyrazole ring and the ethyl group with nonpolar residues.

Halogen Bonds: The iodine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Analysis of these interactions helps to rationalize the observed binding affinity and can guide the design of new derivatives with improved potency and selectivity. nih.govnih.gov

Table 4: Potential Intermolecular Interactions for this compound in a Kinase Active Site.

| Ligand Moiety | Interacting Amino Acid Residue | Interaction Type |

|---|---|---|

| Carboxamide (-CONH2) | Asp145 | Hydrogen Bond |

| Carboxamide (-CONH2) | Glu81 | Hydrogen Bond |

| Pyrazole Ring | Val64, Leu132 | Hydrophobic Interaction |

| Iodine Atom | Leu83 (Backbone C=O) | Halogen Bond |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can provide a detailed picture of how a ligand, such as a pyrazole carboxamide derivative, interacts with its biological target. This technique is particularly useful for understanding the stability of ligand-protein complexes, identifying key binding interactions, and elucidating the conformational changes that may occur upon binding.

In a study on novel pyrazole-containing imide derivatives, MD simulations were performed to investigate the binding mode of a highly active compound with its potential target, Heat Shock Protein 90α (Hsp90α). nih.govresearchgate.net The simulations provided insights into the stability of the compound within the binding site and the nature of the interactions, such as hydrogen bonds and π-π stacking, that contribute to its binding affinity. researchgate.net Similarly, MD simulations of pyrazole-carboxamides bearing a sulfonamide moiety complexed with carbonic anhydrase isoenzymes revealed good stability with minor conformational changes, validating the docking results. nih.govresearchgate.net These studies highlight the importance of MD simulations in confirming the binding modes predicted by molecular docking and in providing a more dynamic and realistic representation of the ligand-receptor interactions.

Predictive Modeling for Biological Activity

Predictive modeling encompasses a range of computational techniques that aim to forecast the biological activity of chemical compounds based on their molecular structures. These models are built using datasets of compounds with known activities and can be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and guide lead optimization.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. ej-chem.org The goal of QSAR is to develop a mathematical model that can predict the activity of new, untested compounds. ej-chem.org

Several QSAR studies have been conducted on pyrazole carboxamide derivatives to elucidate the structural requirements for their biological activities. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors revealed that the activity was significantly influenced by adjacency distance matrix descriptors. nih.govacs.org The developed models showed good predictive ability and were used to design new compounds with potentially high potency. nih.govacs.org

In another study, 3D-QSAR modeling using the comparative molecular field analysis (CoMFA) technique was applied to a series of novel pyrazole carboxamide derivatives with antifungal activity against Botrytis cinerea. rsc.org The resulting model exhibited good predictive power, with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850, and provided insights into the steric and electrostatic field requirements for enhanced activity. rsc.org

The following table summarizes the statistical results of a 2D-QSAR model developed for pyrazole-furan and pyrazole-pyrrole carboxamide derivatives as fungicides against Sclerotinia sclerotiorum. researchgate.net

| Statistical Parameter | Value |

| R² | 0.83485 |

| R² adj | 0.793563 |

| Cross-validated R² | 0.74037 |

| External R² | 0.58479 |

Pharmacophore modeling is another important predictive tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used to screen large compound databases to identify novel scaffolds that fit the model and are likely to be active.

For pyrazole derivatives, pharmacophore models have been developed to identify key features for various biological activities, including anti-inflammatory and analgesic effects. These models help in understanding the crucial interactions between the ligand and the receptor and guide the design of new molecules with improved activity.

In Silico Assessment of Molecular Properties for Research Compound Selection

In the early stages of drug discovery, it is crucial to assess the physicochemical and pharmacokinetic properties of potential drug candidates to ensure they have a higher chance of success in clinical trials. In silico methods provide a rapid and cost-effective way to predict these properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

For pyrazole carboxamide derivatives, in silico tools are frequently used to evaluate their drug-likeness based on criteria such as Lipinski's rule of five. researchgate.net These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

A study on novel 1,2,3-triazoles-linked pyrazole carboxamides included an ADMET analysis to validate the potential of the synthesized compounds. mui.ac.ir Similarly, for pyrazole-carboxamides bearing a sulfonamide moiety, ADMET analyses were performed, which indicated that the compounds did not show AMES toxicity. nih.gov

The following table provides an example of in silico predicted molecular properties for a research compound.

| Molecular Property | Predicted Value | Significance |

| Molecular Weight | < 500 g/mol | Good absorption and permeation |

| LogP | < 5 | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| AMES Toxicity | Negative | Low mutagenic potential |

By assessing these properties for "this compound" and its analogs, researchers can prioritize compounds with favorable pharmacokinetic profiles for further development, thereby reducing the likelihood of late-stage failures due to poor drug-like properties.

Applications As Advanced Chemical Probes and Research Tools

Development of Selective Pharmacological Probes

The pyrazole-3-carboxamide scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this core structure have been extensively investigated for their ability to selectively interact with a range of biological targets, including enzymes and receptors.

Researchers have successfully designed and synthesized novel pyrazole-carboxamide derivatives as potent inhibitors of various kinases, such as Aurora kinases, and as carbonic anhydrase inhibitors. nih.govnih.gov The development of these selective inhibitors allows for the pharmacological interrogation of specific signaling pathways, which is crucial for understanding disease mechanisms and validating new drug targets.

The functional groups on the pyrazole (B372694) ring play a critical role in defining the compound's selectivity and potency. The carboxamide moiety, for instance, can form crucial hydrogen bonds within a protein's binding site. The 4-iodo position on 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide serves as a key modification point. Using synthetic methods like the Sonogashira or Suzuki coupling, this position can be elaborated with various functional groups to optimize binding affinity and selectivity for a target protein. arkat-usa.org This adaptability makes it an excellent starting point for creating a library of compounds to probe biological systems.

Table 1: Examples of Biologically Active Pyrazole-Carboxamide Derivatives

| Compound Class | Biological Target | Potential Application | Reference |

|---|---|---|---|

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora-A kinase | Anticancer Agents | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic anhydrase I & II | Enzyme Inhibition Studies | nih.gov |

Utility in Chemical Biology Investigations

In chemical biology, small molecules are used to study and manipulate biological processes. Pyrazole derivatives have been employed to investigate fundamental cellular mechanisms. For example, specific 1H-pyrazole-3-carboxamide derivatives have been synthesized to study DNA-binding interactions. nih.govscilit.com

One study explored a series of novel 1H-pyrazole-3-carboxamide derivatives for their antiproliferative effects and their interaction with DNA. nih.gov The findings revealed that certain derivatives could bind to the minor groove of DNA and even induce DNA cleavage. nih.govscilit.com Such molecules are invaluable tools for studying DNA conformation and the effects of DNA-damaging agents in cancer research.

A compound like this compound could be similarly functionalized to create probes for studying specific biological pathways. The iodo-substituent can be replaced with reporter tags, such as biotin (B1667282) for affinity purification studies or cross-linking groups to identify binding partners within a cell.

Potential in Fluorescent Bioimaging Applications

Fluorescent bioimaging is a powerful technique for visualizing biological processes in living cells and tissues. The development of novel fluorescent probes is essential for advancing this field. The pyrazole core itself is a component of some fluorescent dyes, and its derivatives are recognized for their potential in bioimaging due to good membrane permeability and biocompatibility.

While the inherent fluorescent properties of this compound are not documented, its structure allows for the straightforward introduction of fluorophores. The iodo group can be readily converted through palladium-catalyzed cross-coupling reactions to attach various conjugated systems, effectively creating a new fluorescent probe. arkat-usa.org This allows for the rational design of probes with specific photophysical properties (e.g., wavelength of excitation and emission) tailored for particular imaging experiments, such as detecting specific ions or monitoring enzyme activity in real-time.

Contribution to Novel Ligand Design and Discovery

The design and discovery of new ligands for biological targets are central to drug discovery. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets. nih.gov The synthetic accessibility and chemical stability of the pyrazole ring make it an ideal starting point for building compound libraries for high-throughput screening.

This compound is an excellent example of a building block for novel ligand discovery. The iodo-substituent provides a site for controlled, regioselective modification, allowing chemists to systematically explore the chemical space around the pyrazole core. This is a key strategy in structure-activity relationship (SAR) studies, where understanding how small changes to a molecule's structure affect its biological activity is paramount. The ability to perform reactions like the Sonogashira cross-coupling on iodinated pyrazoles opens up pathways to novel chemical entities that would be otherwise difficult to synthesize. arkat-usa.org

Table 2: Synthetic Reactions Utilizing Iodinated Pyrazoles for Ligand Discovery

| Reaction Name | Reagents | Purpose | Reference |

|---|---|---|---|

| Sonogashira Coupling | Phenylacetylene, Pd catalyst | Forms a C-C bond, attaching an alkyne group | arkat-usa.org |

| Suzuki Coupling | Boronic acids, Pd catalyst | Forms a C-C bond, attaching an aryl or vinyl group |

Future Directions and Uncharted Territories in 1 Ethyl 4 Iodo 1h Pyrazole 3 Carboxamide Research

Rational Design of Next-Generation Analogues

The rational design of new analogues based on the 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide core is a primary focus for enhancing biological activity and specificity. This process relies on establishing a clear understanding of structure-activity relationships (SAR), where systematic modifications to the molecule inform the design of more potent compounds.

Key strategies include:

Bioisosteric Replacement: The iodine atom at the 4-position is a key feature, but it can be replaced with other functional groups to modulate activity, selectivity, and pharmacokinetic properties. For instance, replacing the iodo group with different halogens or cyano groups can alter the electronic and steric profile of the molecule.

Scaffold Modification: Modifications to the pyrazole (B372694) ring, such as substituting the N-ethyl group with other alkyl or aryl moieties, can significantly impact how the molecule interacts with its biological target. nih.gov

Amide Group Derivatization: The carboxamide functional group is a critical site for modification. Synthesizing a library of derivatives by reacting the core pyrazole acid chloride with various amines can yield analogues with diverse properties and improved efficacy. nih.govresearchgate.net For example, introducing thiazole (B1198619) derivatives to the pyrazole carboxamide structure has been shown to yield potent succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov

Research has demonstrated that even small structural changes can lead to significant differences in biological effect, as seen in the development of various pyrazole carboxamide derivatives for antifungal and anticancer applications. nih.govmdpi.com

Table 1: Examples of Analogue Modifications and Their Reported Biological Effects

| Parent Scaffold | Modification | Resulting Analogue Example | Reported Activity |

|---|---|---|---|

| Pyrazole-4-carboxamide | N-phenyl substituted amide fragment | N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide | Antifungal (SDH inhibitor) nih.gov |

| 1H-Pyrazole-3-carboxamide | 4-(Heterocyclic Substituted Amino) group | Compound 8t (a 1H-pyrazole-3-carboxamide derivative) | Potent FLT3/CDK inhibitor for AML researchgate.netsemanticscholar.org |

Strategies for Overcoming Resistance Mechanisms in Target Systems

The emergence of resistance is a significant challenge in both medicine and agriculture, limiting the long-term effectiveness of bioactive compounds. mdpi.com For fungicides based on the pyrazole carboxamide scaffold, which often target the succinate dehydrogenase (SDH) enzyme, resistance typically arises from point mutations in the target protein that prevent the compound from binding effectively. scispace.comscilit.com

Future research into this compound must proactively address potential resistance through several strategies:

Structural Diversification: Designing next-generation analogues that can bind to both the original (wild-type) and mutated target proteins is a crucial strategy. This involves creating molecules with increased structural flexibility or alternative binding modes that are less affected by single amino acid changes in the target's active site.

Mechanism of Action Studies: A deep understanding of how the compound interacts with its target at a molecular level is essential. Techniques like X-ray crystallography and computational docking can reveal the precise binding interactions, allowing researchers to design new molecules that can overcome known resistance mutations. nih.gov

Combination Therapy: In a therapeutic context, using the compound in combination with agents that have different mechanisms of action can reduce the likelihood of resistance developing.

Exploration of Multi-Targeting Approaches

The traditional "one molecule, one target" paradigm is being increasingly replaced by a multi-target approach, where a single compound is designed to interact with multiple biological targets simultaneously. dovepress.com This strategy, also known as polypharmacology, can lead to enhanced efficacy and provide a built-in defense against the development of resistance. nih.gov

For this compound, this opens up several avenues:

Hybrid Molecule Design: This involves creating hybrid compounds that merge the pyrazole carboxamide scaffold with another pharmacophore known to inhibit a different, complementary target. researchgate.net For example, a pyrazole carboxamide derivative designed for cancer therapy was shown to potently inhibit both fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), two important targets in acute myeloid leukemia. researchgate.netsemanticscholar.org

Fragment-Based Linking: Fragments of the parent compound can be linked to other molecular fragments that bind to different targets, creating a single molecule with dual activity.

Broad-Spectrum Activity: By rationally designing analogues, it may be possible to achieve inhibitory activity against multiple isoforms of a target enzyme or even against different enzymes within a critical metabolic pathway.

Development of Sustainable Synthetic Methodologies

As chemical research advances, there is a growing emphasis on "green chemistry" to reduce the environmental impact of synthetic processes. The future synthesis of this compound and its derivatives will focus on methodologies that are more efficient, safer, and environmentally benign.

Key areas for development include:

Catalytic Processes: Employing novel catalysts, such as nano-ZnO, can lead to higher yields and shorter reaction times while using more environmentally friendly conditions. mdpi.comnih.gov

One-Pot Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel (a "one-pot" process) reduces the need for intermediate purification steps, saving time, solvents, and energy. mdpi.com

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water or polyethylene (B3416737) glycol (PEG), is a critical step towards sustainability. mdpi.com

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. mdpi.com

Table 2: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Method | Description | Advantages |

|---|---|---|

| Traditional Synthesis | Multi-step synthesis involving protection, reaction, and deprotection steps with intermediate purification. arkat-usa.org | Well-established and reliable for specific transformations. |

| Nano-ZnO Catalysis | Condensation reactions catalyzed by nano-ZnO particles. mdpi.com | High efficiency, environmentally friendly, short reaction times. |

| One-Pot Multicomponent | Combining multiple reactants in a single step with a catalyst like taurine. mdpi.com | High atom economy, reduced waste, operational simplicity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, accelerating the design-build-test-learn cycle. mdpi.comspringernature.com

For this compound, AI and ML can be integrated in several ways:

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By training these models on known active and inactive pyrazole carboxamides, they can propose novel structures with a high probability of success, exploring a much wider chemical space than traditional methods. slideshare.net

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of hypothetical analogues before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce wasted effort. frontiersin.org

Mechanism Prediction: AI can analyze complex biological data, such as changes in protein expression after treatment with a compound, to help elucidate its mechanism of action and identify potential off-target effects. nih.gov

Synthesis Planning: Machine learning algorithms can predict viable and efficient synthetic routes for novel analogues, assisting chemists in the lab.

The integration of these advanced computational approaches will be essential for navigating the complex challenges of modern chemical research and unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide under nucleophilic substitution conditions?

- Methodology:

- Precursor Selection: Start with 1-ethyl-1H-pyrazole-3-carboxamide. Introduce iodine at the 4-position via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) .

- Reaction Optimization: Maintain temperatures between 60–80°C to balance reactivity and side-product formation. Catalytic bases like K₂CO₃ can enhance substitution efficiency .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology:

- ¹H NMR: Identify the ethyl group (triplet at δ 1.2–1.4 ppm for -CH₂CH₃ and quartet at δ 4.1–4.3 ppm for N-CH₂). The pyrazole ring protons appear as singlets (δ 7.5–8.5 ppm) .

- IR Spectroscopy: Confirm the carboxamide group via N-H stretches (3200–3400 cm⁻¹) and carbonyl (C=O) vibrations at ~1670 cm⁻¹ .

- Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]⁺ matching the molecular weight (calc. ~279.08 g/mol) and iodine’s isotopic pattern .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodology:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model the compound’s electron density distribution. The iodine atom’s σ-hole facilitates Suzuki-Miyaura coupling with aryl boronic acids .

- Reaction Path Search: Apply computational tools (e.g., GRRM) to simulate transition states and identify optimal catalysts (e.g., Pd(PPh₃)₄) .

- Validation: Compare computed activation energies with experimental yields under varying conditions (solvent, temperature) .

Q. How do structural modifications at the pyrazole ring’s 4-position (iodo substitution) influence biological activity in enzyme inhibition studies?

- Methodology:

- Enzyme Assays: Test inhibition of kinases or phosphatases using fluorescence-based assays. Iodo substitution enhances hydrophobic interactions in enzyme active sites compared to smaller substituents (e.g., -Cl, -CH₃) .

- SAR Analysis: Correlate substituent size (Van der Waals volume) and electronegativity with IC₅₀ values. Iodo’s electron-withdrawing effect may reduce binding affinity in electron-rich pockets .

Q. What experimental design approaches minimize byproduct formation during the iodination of 1-Ethyl-1H-pyrazole-3-carboxamide?

- Methodology:

- Factorial Design: Vary factors like iodine source (NIS vs. I₂), solvent (DMF vs. THF), and temperature. Use ANOVA to identify significant variables .

- In Situ Monitoring: Employ HPLC or TLC to track reaction progress and terminate before di-iodination occurs .

- Byproduct Characterization: Isolate side products (e.g., 4,5-diiodo derivatives) via preparative TLC and confirm structures via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.